molecular formula C64H72N4O20Rh2 B1149724 Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct CAS No. 154090-43-4

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct

Cat. No. B1149724
CAS RN: 154090-43-4
M. Wt: 1423.08
InChI Key:
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Description

Dirhodium complexes have gained significant attention in the field of chemistry due to their exceptional catalytic properties, particularly in enantioselective reactions. These complexes are known for their ability to facilitate a variety of chemical transformations with high precision and efficiency.

Synthesis Analysis

The practical synthesis of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh2(S-PTTL)4, involves the N-phthaloylation of (S)-tert-leucine with minimal racemization, highlighting an efficient and reliable preparation method for this potent catalyst for enantioselective carbene transformations (Tsutsui et al., 2005).

Molecular Structure Analysis

Dirhodium complexes are characterized by their unique molecular structure, which plays a crucial role in their catalytic activity. The precise arrangement of ligands around the dirhodium core allows for selective interaction with substrates, facilitating highly specific chemical transformations.

Chemical Reactions and Properties

Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] has been utilized in various enantioselective reactions, including C-H insertion processes and amination of silyl enol ethers, demonstrating its versatility as a catalyst. The compound's ability to catalyze reactions with high enantioselectivity makes it a valuable tool in synthetic chemistry (Anada et al., 2007).

Scientific Research Applications

Enantioselective Transformations

Rh2(S-PTTL)4 serves as a universally effective catalyst for a range of enantioselective carbene transformations. This application is crucial for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals, agrochemicals, and materials science. The efficient and reliable synthesis of Rh2(S-PTTL)4, involving the N-phthaloylation of (S)-tert-leucine, underscores its value in organic synthesis, facilitating the production of complex molecules with high enantiomeric excess (Tsutsui et al., 2005).

Amidation of CH Bonds

The compound's utility extends to the enantioselective amidation of CH bonds, a reaction critical for constructing nitrogen-containing compounds, which are prevalent in bioactive molecules and pharmaceuticals. Its modified variant, with chlorine substitutions, demonstrates enhanced capabilities in this domain, achieving high enantioselectivity in the amidation process (Yamawaki et al., 2002).

Synthesis of Cyclic Structures

Rh2(S-PTTL)4 is also employed in the enantioselective construction of cyclic structures, such as the 2,8-dioxabicyclo[3.2.1]octane ring system, through tandem cyclic oxonium ylide formation and sigmatropic rearrangement. This application is significant for the synthesis of complex natural products and pharmaceuticals, demonstrating the catalyst's versatility and efficiency in facilitating challenging ring-forming reactions (Shimada et al., 2009).

Aromatic C–H Insertions

Moreover, Rh2(S-PTTL)4 has proven highly effective in catalyzing enantiotopically selective aromatic C–H insertion reactions. This capability is instrumental in the functionalization of aromatic compounds, enabling the selective modification of complex molecules with high enantioselectivity and demonstrating the catalyst's role in advancing synthetic methodologies (Tsutsui et al., 2003).

Cycloaddition and Amination Reactions

Additionally, Rh2(S-PTTL)4 catalyzes enantioselective intermolecular cycloaddition and amination reactions, critical for constructing cyclic compounds and amines with high enantioselectivity. These reactions are fundamental in organic synthesis, offering pathways to diverse and complex molecular architectures (Shimada et al., 2008).

Future Directions

While this compound has proven to be a universally efficient catalyst for a range of enantioselective carbene transformations, there is still much to explore. Future research could focus on further elucidating the secondary effect of the alkyl substituent of amino acids on enantioselectivities .

properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTSLZCQKKXVQL-MYHKTDPMSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H56N4O16Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1246.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154090-43-4
Record name Rhodium, tetrakis[μ-[α-(1,1-dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetato-κO2:κO2′]]di-, (Rh-Rh), stereoisomer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154090-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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